molecular formula C11H10ClN B8431988 2-(4-Chlorobenzyl)pyrrole CAS No. 86770-47-0

2-(4-Chlorobenzyl)pyrrole

Cat. No. B8431988
Key on ui cas rn: 86770-47-0
M. Wt: 191.65 g/mol
InChI Key: XGOXHHTWVHVHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04279918

Procedure details

Heat 20 g of 2-(4-chlorobenzoyl)pyrrole, 15 g of hydrazine hydrate, 28 g of potassium hydroxide and 100 ml of diethylene glycol to 150° for 2 hours. Allow the mixture to cool. Dilute it with water to twice its volume. Add hydrochloric acid to it until its pH is about 3 before extracting it with diethyl ether. Free the organic phase from solvent to obtain 2-(4-chlorobenzyl)pyrrole as oil remaining behind. Dissolve the oil in 25 ml of ethanol, and add this solution dropwise to a boiling mixture of 150 ml of 20% strength hydrochloric acid and zinc amalgum (prepared from 100 g of zinc, 10 g of mercury chloride and 150 ml of 0.5 N hydrochloric acid). Then add a further 200 ml of 20% strength hydrochloric acid and 50 g of amalgam and boil the resulting reaction mixture for a further 4 hours. Allow the mixture to cool, filter it, extract the filtrate with ethyl acetate (5×200 ml), concentrate the organic solution, add 6 N sodium hydroxide solution to the concentrate until zinc salts therein dissolve, and then extract with diethyl ether. Concentrate the ether solution. Dissolve the oil remaining behind in 200 ml of ethanol and hydrogenate on Pt/C contact. Filter the catalyst from the hydrogenated product. Concentrate the filtrate and then distil the concentrate under a vacuum to obtain the title compound [b.p. 76° to 79° at 0.005 mm of Hg]. The hydrochloric melts at 190° to 192°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([C:8]2[NH:9][CH:10]=[CH:11][CH:12]=2)=O)=[CH:4][CH:3]=1.O.NN.[OH-].[K+].C(O)COCCO>O>[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][C:8]2[NH:9][CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)C=2NC=CC2)C=C1
Name
Quantity
15 g
Type
reactant
Smiles
O.NN
Name
Quantity
28 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(COCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Allow the mixture to cool
EXTRACTION
Type
EXTRACTION
Details
Add hydrochloric acid to it until its pH is about 3 before extracting it with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CC=2NC=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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